molecular formula C13H14BrN3O3 B12022167 Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 881402-36-4

Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B12022167
CAS No.: 881402-36-4
M. Wt: 340.17 g/mol
InChI Key: QYWTXNSNZLSXOR-UHFFFAOYSA-N
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Description

Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a brominated pyridine ring and a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the bromination of 2-pyridine. The brominated pyridine is then subjected to a series of reactions, including condensation with ethyl acetoacetate and cyclization to form the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of a brominated pyridine ring and a tetrahydropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

881402-36-4

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 4-(6-bromopyridin-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-3-20-12(18)10-7(2)15-13(19)17-11(10)8-5-4-6-9(14)16-8/h4-6,11H,3H2,1-2H3,(H2,15,17,19)

InChI Key

QYWTXNSNZLSXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=NC(=CC=C2)Br)C

Origin of Product

United States

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